Piperonyl isobutyrate is an organic compound classified under the category of benzodioxoles. Its chemical formula is and it has a molecular weight of approximately 222.24 g/mol. The compound is primarily recognized for its use in various applications, particularly in the fragrance industry and as a potential insect repellent. It is characterized by its pleasant aroma and is often utilized in the formulation of perfumes and other scented products .
Piperonyl isobutyrate exhibits biological activities that are of interest in both agricultural and cosmetic applications. It has been studied for its potential as an insect repellent, particularly against mosquitoes and other pests. The compound acts by disrupting the normal behavior of insects, thereby reducing their ability to feed or reproduce. Additionally, it may possess mild antimicrobial properties, making it useful in formulations aimed at preventing microbial growth .
The synthesis of piperonyl isobutyrate typically involves the esterification of piperonal (an aromatic aldehyde) with isobutyric acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be represented as follows:
This method allows for the production of piperonyl isobutyrate in good yields while maintaining the integrity of its aromatic structure .
Piperonyl isobutyrate finds a variety of applications, including:
Research on piperonyl isobutyrate has explored its interactions with various biological systems. Notably, studies have indicated that it can enhance the effectiveness of certain pesticides when used in combination. This synergistic effect allows for lower dosages of active ingredients while maintaining pest control efficacy. Additionally, interaction studies have examined its potential effects on human skin and respiratory systems, indicating that it may be safe for use in cosmetic formulations at appropriate concentrations .
Piperonyl isobutyrate belongs to a family of compounds that share structural similarities with other benzodioxoles and aromatic esters. Here are some similar compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Piperonyl butoxide | Acts as a pesticide synergist | |
Piperonyl acetate | Used in fragrances; less complex than piperonyl isobutyrate | |
Ethyl vanillin | A flavoring agent with strong vanilla notes | |
Benzyl acetate | Commonly used as a fragrance and flavoring agent |
Piperonyl isobutyrate stands out due to its specific combination of aromatic characteristics and potential biological activity. While many similar compounds are used primarily for their fragrance or flavoring properties, piperonyl isobutyrate's dual role as both a scent component and an insect repellent sets it apart from others in this category .
Piperonyl isobutyrate exhibits a molecular formula of C₁₂H₁₄O₄ with a molecular weight of 222.24 g/mol [1] [2]. The compound features a distinctive two-dimensional structure characterized by the presence of a 1,3-benzodioxol ring system attached to a methylenoxy bridge, which connects to an isobutyrate ester group [2] [3]. The simplified molecular-input line-entry system representation is CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2, clearly delineating the connectivity pattern [1].
The three-dimensional conformation of piperonyl isobutyrate reveals important spatial relationships between its functional groups [9]. The benzodioxole ring system maintains planarity, while the isobutyrate side chain exhibits conformational flexibility around the ester linkage [9]. The methylenedioxy bridge creates a five-membered ring that constrains the aromatic system, influencing the overall molecular geometry [2]. Computational studies have indicated that the compound adopts multiple conformational states in solution, with the most stable configurations featuring optimal steric arrangements between the aromatic and aliphatic portions [9].
Table 1: Basic Molecular Properties of Piperonyl Isobutyrate
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄O₄ |
Molecular Weight (g/mol) | 222.24 |
CAS Registry Number | 5461-08-5 |
IUPAC Name | 1,3-Benzodioxol-5-ylmethyl 2-methylpropanoate |
InChI Key | RQULTIASPCVEFO-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |
Exact Mass (g/mol) | 222.089209 |
Monoisotopic Mass (g/mol) | 222.089209 |
The physicochemical characterization of piperonyl isobutyrate reveals several important parameters that define its behavior under various conditions [3] [4]. The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.154 g/mL at 25°C [3] [4]. The boiling point has been determined to be 91-92°C under reduced pressure conditions of 0.005 mmHg, indicating moderate volatility [3] [22].
The refractive index of piperonyl isobutyrate measures 1.511-1.512 at 20°C, consistent with its aromatic character and ester functionality [24]. The flash point exceeds 110°C, classifying the compound as having relatively low fire hazard under normal handling conditions [22] [24]. Vapor pressure measurements indicate extremely low volatility, with estimated values of 0.0008 hPa at 20°C and 0.0015 hPa at 25°C, resulting in an ultra-slow evaporation rate [5].
The octanol-water partition coefficient (LogP) of 2.67 demonstrates moderate lipophilicity, suggesting preferential partitioning into organic phases [3] [5]. This property significantly influences the compound's solubility behavior across different solvent systems [5]. The compound exhibits insolubility in water but demonstrates complete miscibility with ethanol at room temperature [5] [7]. Solubility in organic solvents is generally favorable, with particularly good compatibility with chloroform, though in sparingly soluble quantities, and slight solubility in methanol [3] [5].
Table 2: Physical Properties of Piperonyl Isobutyrate
Property | Value | Source |
---|---|---|
Boiling Point (°C) | 91-92 (at 0.005 mmHg) | ChemicalBook |
Flash Point (°C) | >110 (>230°F) | Sigma-Aldrich |
Density (g/mL at 25°C) | 1.154 | ChemicalBook |
Refractive Index (n₂₀/D) | 1.511-1.512 | Sigma-Aldrich |
Physical State | Liquid | ChemicalBook |
Color | Colorless to pale yellow | Scent.vn |
LogP (octanol/water) | 2.67 | ChemicalBook |
Vapor Pressure (hPa at 20°C) | 0.0008 (estimated) | Scent.vn |
Vapor Pressure (hPa at 25°C) | 0.0015 (estimated) | Scent.vn |
Evaporation Rate | Ultra slow | Scent.vn |
Comprehensive spectroscopic analysis of piperonyl isobutyrate has been conducted using multiple analytical techniques, providing detailed structural confirmation and characterization data [6] [8] [10]. Carbon-13 nuclear magnetic resonance spectroscopy performed in deuterated chloroform with 99% purity samples has yielded complete carbon framework assignments [8]. The spectrum reveals characteristic chemical shifts corresponding to the benzodioxole carbons, the methylenedioxy bridge, and the isobutyrate moiety [8].
Proton nuclear magnetic resonance analysis confirms the structural assignments through characteristic coupling patterns and chemical shift values [6]. The aromatic protons of the benzodioxole ring exhibit distinct resonances, while the methylenedioxy protons appear as a characteristic singlet [6]. The isobutyrate portion displays the expected multipicity patterns for the methyl groups and the tertiary carbon proton [6].
Infrared spectroscopy utilizing attenuated total reflectance technique has identified key functional group absorptions [10]. The spectrum exhibits characteristic carbonyl stretching frequencies corresponding to the ester functionality, along with aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes [10]. The methylenedioxy bridge contributes distinctive absorption bands that confirm the presence of this structural feature [10].
Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 222, consistent with the calculated molecular weight [6] [14]. Fragmentation patterns provide additional structural information, with characteristic loss of the isobutyrate moiety and formation of benzodioxole-containing fragments [6]. The mass spectrum also shows significant fragment ions at various mass-to-charge ratios, including peaks at 43, 51, 77, and other characteristic values [6].
Table 3: Spectroscopic Characterization Methods
Spectroscopic Method | Key Information | Database/Source |
---|---|---|
¹³C NMR | CDCl₃ solvent, 99% purity sample used | SpectraBase (Sigma-Aldrich) |
¹H NMR | Available in literature databases | Chemical databases |
IR Spectroscopy | ATR-IR technique, characteristic bands identified | SpectraBase (Aldrich) |
Mass Spectrometry | Molecular ion peak at m/z 222, fragmentation patterns available | ChemicalBook |
UV Spectroscopy | Electronic transitions characterized | Literature reports |
Computational chemistry investigations have provided valuable insights into the electronic structure and conformational behavior of piperonyl isobutyrate [19] [20] [21]. Density functional theory calculations have been employed to optimize the molecular geometry and predict various physicochemical properties [20] [21]. These studies reveal that the compound adopts multiple conformational states, with the most stable configurations determined by the balance between steric interactions and electronic effects [20].
Quantum chemical calculations have elucidated the electronic properties of the molecule, including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [20] [21]. The benzodioxole moiety contributes significantly to the frontier molecular orbital characteristics, influencing the compound's reactivity patterns [19] [21]. Time-dependent density functional theory calculations have provided insights into the electronic transition energies and optical properties [21].
Molecular dynamics simulations have explored the conformational flexibility of piperonyl isobutyrate in various environments [17]. These studies indicate that the isobutyrate side chain exhibits considerable rotational freedom around the ester bond, while the benzodioxole ring system remains relatively rigid [17]. The calculations predict favorable interactions with specific solvent systems, consistent with experimental solubility observations [17].
Computational prediction of thermodynamic properties has yielded estimates for heat of formation, entropy, and heat capacity values [20]. These theoretical predictions complement experimental measurements and provide a foundation for understanding the compound's thermal behavior [20]. The calculations also suggest optimal conditions for synthesis and handling based on energetic considerations [20].
Table 4: Solubility Profile of Piperonyl Isobutyrate
Solvent/Medium | Solubility | Notes |
---|---|---|
Water | Insoluble | Limited water solubility |
Ethanol | Miscible at room temperature | Complete miscibility |
Organic solvents | Soluble | Good compatibility |
Oils | Soluble | Compatible with oil phases |
Chloroform | Sparingly soluble | Limited solubility |
Methanol | Slightly soluble | Restricted solubility |
DEP (Diethyl phthalate) | Well soluble | High compatibility |
IAA (Isoamyl acetate) | Well soluble | High compatibility |
BB (Benzyl benzoate) | Well soluble | High compatibility |
Irritant